1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one

Description

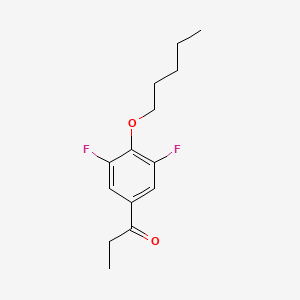

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₄H₁₇F₂O₂ (predicted). Its structure features a propanone backbone attached to a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions and a pentyloxy group (-O-C₅H₁₁) at the 4-position. The compound’s lipophilicity and electronic properties are influenced by the electron-donating pentyloxy group and electron-withdrawing fluorine atoms.

Properties

IUPAC Name |

1-(3,5-difluoro-4-pentoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O2/c1-3-5-6-7-18-14-11(15)8-10(9-12(14)16)13(17)4-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTSFAOCIVZGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)C(=O)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with 1-bromopentane to form the pentyloxy derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoro and pentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and pentyloxy groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted values based on structural analogs.

Biological Activity

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one is an organic compound with significant potential in various biological applications due to its unique chemical structure. This compound, characterized by the molecular formula C14H18F2O2, features difluoro and pentyloxy substituents on a phenyl ring attached to a propanone moiety. Its biological activity is of particular interest in medicinal chemistry, pharmacology, and organic synthesis.

The compound's structure includes:

- Molecular Formula : C14H18F2O2

- Molecular Weight : 256.29 g/mol

- Functional Groups : Difluoro group (–F) and pentyloxy group (–O–C5H11)

This combination of functional groups contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The difluoro and pentyloxy substituents enhance its binding affinity and selectivity, potentially leading to the inhibition of enzyme activity or modulation of receptor functions. The compound may operate through both competitive and non-competitive inhibition mechanisms.

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibition capabilities of this compound. For example, it has shown promise in inhibiting certain proteases involved in cancer progression. In vitro assays demonstrated that at concentrations as low as 10 µM, the compound could reduce enzyme activity significantly.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting potential as a lead compound for antibiotic development.

Case Studies

- Cancer Research : In a study involving breast cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results showed a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. This suggests that the compound may have potential as an anticancer agent.

- Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce cell death in neuronal cells exposed to oxidative agents by approximately 40%, indicating potential applications in neurodegenerative disease therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)propan-1-one | Similar structure with isopentyloxy group | Moderate anticancer properties |

| 1-(3,4-Difluorophenyl)propan-1-one | Lacks pentyloxy group | Lower binding affinity to target enzymes |

| 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | Contains methoxy instead of pentyloxy | Exhibits different pharmacokinetic properties |

This table illustrates how variations in substituents can significantly affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.